3-(Fluoromethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Overview
Description
3-(Fluoromethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride is a chemical compound that features a fluoromethyl group attached to a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common route involves the fluoromethylation of a suitable tetrahydroisoquinoline derivative, followed by oxidation and sulfonylation reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Fluoromethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include covalent bonding with active site residues or non-covalent interactions with binding pockets.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
- 3-(Chloromethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
- 3-(Bromomethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Uniqueness
Compared to similar compounds, 3-(Fluoromethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride is unique due to the presence of the fluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and binding interactions, making it a valuable tool in various research applications.
Properties
IUPAC Name |
3-(fluoromethyl)-1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO3S/c11-17(15,16)8-2-1-6-3-7(5-12)13-10(14)9(6)4-8/h1-2,4,7H,3,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBHATGROQLQBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442210 | |
Record name | 3-(Fluoromethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247050-23-3 | |
Record name | 3-(Fluoromethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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